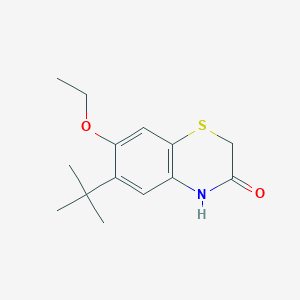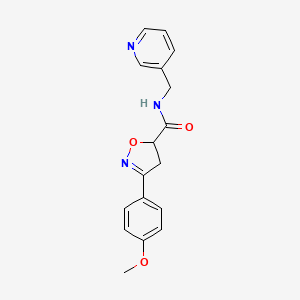
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
描述
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, also known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe for the detection of amino acids, peptides, and proteins. NBD-Cl is also used in the synthesis of various organic compounds and in the development of new drugs.
作用机制
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one works by binding to the amino group of amino acids and peptides, forming a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the concentration of the amino acid or peptide. The mechanism of action of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is well understood and has been extensively studied.
Biochemical and Physiological Effects:
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a non-toxic reagent and does not have any known biochemical or physiological effects. It is a highly specific and sensitive probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively tested for its biocompatibility and has been found to be safe for use in biological systems.
实验室实验的优点和局限性
The main advantage of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its high sensitivity and selectivity for the detection of amino acids, peptides, and proteins. It is also easy to use and can be incorporated into a wide range of experimental protocols. The main limitation of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its cost, which can be prohibitive for some research groups.
未来方向
There are several future directions for the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in scientific research. One area of research is the development of new fluorescent probes based on the 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one scaffold. These probes could be used to detect other biomolecules, such as nucleic acids and carbohydrates. Another area of research is the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in the development of new drugs for the treatment of cancer and other diseases. Finally, 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one could be used in the development of new diagnostic assays for the detection of biomarkers in clinical samples.
科学研究应用
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one can be used to study protein-protein interactions, protein folding, and enzyme kinetics. It is also used in the development of new drugs, particularly in the field of cancer research.
属性
IUPAC Name |
7-chloro-2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O6/c15-8-1-2-11-12(5-8)16-13(24-14(11)19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLEESHHBSVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)
![5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4696172.png)

![3-[(4-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4696183.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4696185.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4696194.png)
![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)

![2-{[(4-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4696228.png)
